3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione
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Overview
Description
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione is an organic compound with a complex structure that includes both a hydroxy group and a phenylethylidene moiety attached to an oxolane-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the oxolane-2,4-dione ring. One common method involves the condensation of a phenylacetaldehyde derivative with a dione precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxolane-2,4-dione ring can be reduced to form a diol.
Substitution: The phenylethylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenylethylidene derivatives.
Scientific Research Applications
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethylidene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione: Unique due to its specific structure and functional groups.
3-(1-Hydroxy-2-phenylethylidene)oxane-2,4-dione: Similar structure but with an oxane ring instead of an oxolane ring.
3-(1-Hydroxy-2-phenylethylidene)furan-2,4-dione: Similar structure but with a furan ring instead of an oxolane ring.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a phenylethylidene moiety attached to an oxolane-2,4-dione ring
Properties
CAS No. |
109480-19-5 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(1-hydroxy-2-phenylethylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C12H10O4/c13-9(6-8-4-2-1-3-5-8)11-10(14)7-16-12(11)15/h1-5,13H,6-7H2 |
InChI Key |
FXNNEAHATBXOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(CC2=CC=CC=C2)O)C(=O)O1 |
Origin of Product |
United States |
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